![molecular formula C12H18N2O B1478429 (1-(3-Aminopropyl)indolin-6-yl)methanol CAS No. 2098004-22-7](/img/structure/B1478429.png)
(1-(3-Aminopropyl)indolin-6-yl)methanol
Overview
Description
“(1-(3-Aminopropyl)indolin-6-yl)methanol” is a chemical compound with the molecular formula C12H18N2O . Its molecular weight is 206.28 g/mol.
Molecular Structure Analysis
The molecular structure of “(1-(3-Aminopropyl)indolin-6-yl)methanol” consists of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . For a detailed view of its structure, you may refer to resources like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-(3-Aminopropyl)indolin-6-yl)methanol” can be found in databases like PubChem . These databases provide comprehensive information about the compound, including its molecular structure and weight .Scientific Research Applications
- Application : (1-(3-Aminopropyl)indolin-6-yl)methanol may exhibit cytotoxic effects against cancer cells. Researchers explore its mechanism of action and evaluate its efficacy in preclinical studies .
- Application : Investigations focus on whether (1-(3-Aminopropyl)indolin-6-yl)methanol can protect neurons from oxidative stress, inflammation, or neurodegenerative conditions .
- Application : Researchers study the psychoactive properties of (1-(3-Aminopropyl)indolin-6-yl)methanol, exploring its potential as an antidepressant or anxiolytic agent .
- Application : Scientists modify (1-(3-Aminopropyl)indolin-6-yl)methanol to enhance its pharmacokinetic properties, bioavailability, and target specificity. Rational drug design aims to optimize its therapeutic potential .
- Application : Researchers investigate the fluorescence, absorption, and emission properties of (1-(3-Aminopropyl)indolin-6-yl)methanol. These insights may find applications in sensors, imaging, or optoelectronics .
- Application : Chemists explore chiral catalysts and conditions to selectively produce one enantiomer of (1-(3-Aminopropyl)indolin-6-yl)methanol. This has implications for drug development and natural product synthesis .
- Application : High-throughput screening assesses the compound’s interactions with various cellular targets, receptors, and enzymes. This informs its potential therapeutic applications .
Anticancer Properties
Neuroprotective Effects
Psychopharmacology
Drug Design and Optimization
Photophysical Properties
Enantioselective Synthesis
Biological Activity Screening
Agrochemicals and Plant Growth Regulators
Safety and Hazards
properties
IUPAC Name |
[1-(3-aminopropyl)-2,3-dihydroindol-6-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-5-1-6-14-7-4-11-3-2-10(9-15)8-12(11)14/h2-3,8,15H,1,4-7,9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPVYVNIJGZQEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)CO)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-Aminopropyl)indolin-6-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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